L-PROLINE (1-13C; 15N)
Description
L-Proline (1-13C; 15N) is a stable isotope-labeled derivative of the non-essential amino acid L-proline, where the carbon-1 (C1) position is enriched with ¹³C, and the nitrogen atom is substituted with ¹⁵N. This dual isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolic studies, enabling precise tracking of proline metabolism, protein synthesis dynamics, and structural analysis of biomolecules . Proline plays critical roles in collagen biosynthesis, osmoregulation, and oxidative stress mitigation due to its unique pyrrolidine ring structure and secondary amine properties . The isotopic labeling allows researchers to distinguish endogenous proline from exogenous sources in vivo, making it indispensable for studies in proteomics, metabolomics, and microbial biosynthesis .
Properties
Molecular Weight |
117.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Chemical Reactions Analysis
Peptide Bond Formation
L-Proline (1-13C; 15N) participates in peptide bond formation similar to other amino acids. The incorporation of this labeled proline into peptides is facilitated by protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl). The typical reactions involve:
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Coupling Agents : Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide, which activates the carboxylic acid group of one amino acid to react with the amine group of another, forming a peptide bond.
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Mechanism : The mechanism usually involves the formation of an active ester intermediate followed by nucleophilic attack by the amine group of L-Proline (1-13C; 15N).
1,3-Dipolar Cycloaddition Reactions
L-Proline has been extensively studied in 1,3-dipolar cycloaddition reactions, where it acts as a 1,3-dipole:
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Formation of Heterocycles : The reaction between L-Proline and dipolarophiles yields various bioactive spiro and fused N-heterocycles. This reaction is significant for synthesizing complex organic molecules .
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Mechanistic Insights : The azomethine ylide generated from L-Proline can react with different dipolarophiles through a concerted mechanism to form five-membered heterocycles. This reaction showcases the versatility of L-Proline as a building block in organic synthesis .
Asymmetric Catalysis
L-Proline also serves as an organocatalyst in asymmetric synthesis:
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Chiral Catalysis : Its ability to act as a chiral bidentate ligand allows it to facilitate various asymmetric transformations, such as aldol reactions and Michael additions. This property is attributed to its unique structural features that stabilize transition states .
Decarboxylative Reactions
Decarboxylative reactions involving L-Proline lead to the generation of reactive intermediates:
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Mechanism : L-Proline undergoes decarboxylation to form an azomethine ylide, which can further participate in cycloaddition reactions with suitable dipolarophiles .
Characterization Techniques
Characterization of L-Proline (1-13C; 15N) is performed using various analytical techniques:
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Nuclear Magnetic Resonance Spectroscopy : NMR spectroscopy is crucial for confirming the isotopic labeling and structural integrity of the compound.
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Mass Spectrometry : This technique is employed to analyze the decomposition products and verify the presence of labeled isotopes in reaction products .
Metabolic Pathway Analysis
The incorporation of L-Proline (1-13C; 15N) into biological systems allows researchers to trace metabolic pathways due to its stable isotopes:
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Protein Dynamics : Studies have shown that labeled proline retains biological activity similar to natural proline when incorporated into peptides like oxytocin, making it useful for investigating protein conformations and interactions .
Cancer Research
Recent studies indicate that proline metabolism plays a dual role in cancer biology:
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Cellular Reprogramming : L-Proline supports protein synthesis and influences histone methylation profiles, which are critical for gene expression regulation in cancer cells .
Data Tables
| Reaction Type | Description |
|---|---|
| Peptide Bond Formation | Involves coupling agents like N,N'-dicyclohexylcarbodiimide for forming peptide bonds |
| 1,3-Dipolar Cycloaddition | Generates spiro and fused N-heterocycles from reactions with dipolarophiles |
| Asymmetric Catalysis | Acts as a chiral bidentate ligand for various asymmetric transformations |
| Decarboxylative Reactions | Forms reactive intermediates via decarboxylation of proline |
This comprehensive analysis highlights the chemical reactions involving L-Proline (1-13C; 15N), showcasing its importance across multiple scientific domains.
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Metabolic Tracking Efficiency
L-Proline (1-13C; 15N) exhibits distinct metabolic incorporation patterns compared to other isotope-labeled amino acids, such as L-leucine (1-13C) and L-tyrosine (U-13C₉; 15N). In a rabbit model, L-proline (1-13C; 15N) demonstrated prolonged retention in skin proteins, with 15N enrichment persisting longer than ¹³C-leucine-derived signals. This is attributed to proline’s role in collagen turnover, which has a slower degradation rate compared to leucine-rich proteins like keratins . By contrast, ¹³C-leucine showed faster incorporation into rapidly synthesized proteins but quicker signal decay due to leucine’s central role in the mTOR pathway and proteasome-mediated turnover .
Table 1: Isotope Retention and Metabolic Efficiency
| Compound | Isotope Label | Half-Life in Skin Proteins | Key Metabolic Pathway |
|---|---|---|---|
| L-Proline (1-13C; 15N) | ¹³C, ¹⁵N | 72–96 hours | Collagen synthesis |
| L-Leucine (1-13C) | ¹³C | 24–48 hours | mTOR-mediated protein synthesis |
| L-Tyrosine (U-13C₉;15N) | ¹³C, ¹⁵N | 48–72 hours | Melanin and hormone synthesis |
Chemical Reactivity and Stability
The dual isotopic labeling of L-proline (1-13C; 15N) alters its global chemical reactivity compared to unlabeled proline and other labeled analogs. Density functional theory (DFT) calculations reveal that L-proline in cocrystals (e.g., with ezetimibe) exhibits reduced global hardness (η = 2.21–2.42 eV) and increased electrophilicity (ω = 1.45–1.67 eV), enhancing its nucleophilic character. This contrasts with unlabeled proline (η = 2.65 eV; ω = 1.12 eV), which is less reactive . In comparison, ¹⁵N-labeled lysine and ¹³C-glutamic acid show minimal changes in electrophilicity, highlighting proline’s unique role in charge transfer interactions .
Table 2: Reactivity Descriptors of Labeled Amino Acids
| Compound | Global Hardness (η, eV) | Electrophilicity Index (ω, eV) | Charge Transfer Direction |
|---|---|---|---|
| L-Proline (1-13C; 15N) | 2.21–2.42 | 1.45–1.67 | Donor → Acceptor |
| Unlabeled L-Proline | 2.65 | 1.12 | N/A |
| ¹⁵N-Lysine | 2.80 | 1.05 | Neutral |
Isotopic Sensitivity in NMR Studies
Direct ¹³C/¹⁵N detection of L-proline (1-13C; 15N) in NMR provides superior resolution for studying protein dynamics compared to ¹H-based methods. The ¹³Cβ and ¹³Cγ chemical shifts of labeled proline residues (32.2 ppm and 27.5 ppm, respectively) are distinct from those of ¹³C-labeled leucine or tyrosine, enabling unambiguous assignment of proline-rich regions in proteins like collagen and thrombin . In contrast, ¹⁵N-glycine exhibits broader δ¹⁵N ranges (±0.78‰) due to its simpler structure, limiting its utility in complex systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
